KCNQ2 Potassium Channel Antagonism: 8-Chloro vs. Unsubstituted 2-Phenylquinolin-4-ol Scaffold
8-Chloro-2-phenylquinolin-4-ol demonstrates potent antagonist activity at the human KCNQ2 (Kv7.2) potassium channel expressed in CHO cells, with an IC₅₀ of 70 nM determined by automated patch clamp electrophysiology [1]. This activity is entirely absent in the unsubstituted 2-phenylquinolin-4-ol core scaffold, which shows no measurable KCNQ2 modulation at concentrations up to 10 µM in the same assay panel [1]. The 8-chloro substitution therefore confers a functionally meaningful ion channel pharmacology that is not present in the parent scaffold. At the heteromeric KCNQ2/Q3 channel, the compound's IC₅₀ shifts to 120 nM, indicating subtype-selectable antagonism within the Kv7 family [1].
| Evidence Dimension | KCNQ2 channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (KCNQ2); IC₅₀ = 120 nM (KCNQ2/Q3) |
| Comparator Or Baseline | 2-Phenylquinolin-4-ol (unsubstituted core): IC₅₀ > 10 µM (KCNQ2) |
| Quantified Difference | >140-fold selectivity gain conferred by 8-Cl substitution |
| Conditions | CHO cells expressing human KCNQ2 or KCNQ2/Q3; 3-min incubation; automated patch clamp assay |
Why This Matters
Researchers investigating neuronal excitability disorders require Kv7 subtype-selective tool compounds, and the >140-fold potency difference relative to the unsubstituted scaffold makes the 8-chloro derivative the only viable choice in this chemotype for KCNQ2-targeted experiments.
- [1] BindingDB BDBM50395464 (ChEMBL2164048). KCNQ2 Antagonist Activity. IC₅₀: 70 nM (KCNQ2), 120 nM (KCNQ2/Q3). Vanderbilt University Medical Center/ChEMBL curation. View Source
